molecular formula C23H27NO3 B3993253 [2-(4-Cyclohexylphenyl)-2-oxoethyl] 4-(dimethylamino)benzoate

[2-(4-Cyclohexylphenyl)-2-oxoethyl] 4-(dimethylamino)benzoate

Cat. No.: B3993253
M. Wt: 365.5 g/mol
InChI Key: NABCPGKUYJVPLT-UHFFFAOYSA-N
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Description

[2-(4-Cyclohexylphenyl)-2-oxoethyl] 4-(dimethylamino)benzoate: is an organic compound known for its applications in various fields, including cosmetics and pharmaceuticals. This compound is an ester formed by the condensation of 2-(4-cyclohexylphenyl)-2-oxoethanol with 4-(dimethylamino)benzoic acid. It is often used as a UV filter in sunscreen formulations due to its ability to absorb ultraviolet (UV) radiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Cyclohexylphenyl)-2-oxoethyl] 4-(dimethylamino)benzoate typically involves the esterification reaction between 2-(4-cyclohexylphenyl)-2-oxoethanol and 4-(dimethylamino)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or tetrahydrofuran (THF)

    Reaction Time: 12-24 hours

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Cyclohexylphenyl)-2-oxoethyl] 4-(dimethylamino)benzoate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOMe in methanol, KOtBu in THF.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or ethers.

Scientific Research Applications

[2-(4-Cyclohexylphenyl)-2-oxoethyl] 4-(dimethylamino)benzoate: has a wide range of applications in scientific research:

    Chemistry: Used as a UV filter in sunscreen formulations, protecting against UV radiation.

    Biology: Studied for its potential effects on skin cells and its role in preventing UV-induced DNA damage.

    Medicine: Investigated for its potential use in photoprotection and as a component in topical formulations.

    Industry: Utilized in the production of UV-curable coatings and inks, enhancing their stability and performance.

Mechanism of Action

The primary mechanism of action of [2-(4-Cyclohexylphenyl)-2-oxoethyl] 4-(dimethylamino)benzoate involves the absorption of UV radiation. The compound absorbs UVB rays, preventing them from penetrating the skin and causing damage. Upon absorption, the compound undergoes a photochemical reaction, dissipating the absorbed energy as heat. This process helps in reducing the risk of sunburn, skin aging, and skin cancer.

Comparison with Similar Compounds

    2-Ethylhexyl 4-(dimethylamino)benzoate (Padimate O): Another UV filter with similar properties but different structural components.

    Octyl Methoxycinnamate: A widely used UV filter with a different chemical structure but similar UV-absorbing properties.

    Benzophenone-3 (Oxybenzone): A UV filter that absorbs both UVA and UVB radiation.

Uniqueness:

[2-(4-Cyclohexylphenyl)-2-oxoethyl] 4-(dimethylamino)benzoate: is unique due to its specific structural components, which provide enhanced stability and UV absorption efficiency. Its cyclohexylphenyl group contributes to its lipophilicity, making it more effective in formulations that require long-lasting protection.

Properties

IUPAC Name

[2-(4-cyclohexylphenyl)-2-oxoethyl] 4-(dimethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-24(2)21-14-12-20(13-15-21)23(26)27-16-22(25)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h8-15,17H,3-7,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABCPGKUYJVPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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